molecular formula C7H7ClN2O B14858137 3-(6-Chloropyridazin-3-YL)propanal

3-(6-Chloropyridazin-3-YL)propanal

Cat. No.: B14858137
M. Wt: 170.59 g/mol
InChI Key: SKQBNZFGAMIHCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-Chloropyridazin-3-YL)propanal is a heterocyclic aldehyde derivative featuring a pyridazine ring substituted with a chlorine atom at the 6-position and a propanal moiety at the 3-position. This compound serves as a versatile precursor in organic synthesis, particularly for constructing nitrogen-containing heterocycles such as pyridazines, pyrazoles, and cinnolines . Its reactivity stems from the electron-withdrawing chlorine substituent, which enhances the electrophilicity of the pyridazine ring, and the aldehyde group, which participates in condensation and cyclization reactions. Applications include its use in pharmaceuticals, agrochemicals, and materials science, though its atmospheric stability and environmental impact remain understudied .

Properties

Molecular Formula

C7H7ClN2O

Molecular Weight

170.59 g/mol

IUPAC Name

3-(6-chloropyridazin-3-yl)propanal

InChI

InChI=1S/C7H7ClN2O/c8-7-4-3-6(9-10-7)2-1-5-11/h3-5H,1-2H2

InChI Key

SKQBNZFGAMIHCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN=C1CCC=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Chloropyridazin-3-YL)propanal can be achieved through various synthetic routes. One common method involves the reaction of 6-chloropyridazine with propanal under specific reaction conditions. The reaction typically requires a base such as sodium bicarbonate (NaHCO3) and an additive like potassium iodide (KI) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(6-Chloropyridazin-3-YL)propanal undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom on the pyridazine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-(6-Chloropyridazin-3-YL)propanoic acid.

    Reduction: 3-(6-Chloropyridazin-3-YL)propanol.

    Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(6-Chloropyridazin-3-YL)propanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(6-Chloropyridazin-3-YL)propanal involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Reactivity and Functional Group Influence

The compound’s reactivity is distinct from other propanal derivatives due to its chloropyridazinyl substituent. For example:

  • Arylhydrazonopropanals: These lack the pyridazine ring but share the propanal backbone. They are precursors to 3-aroylpyrzoles and pyridazinones via hydrazone formation and cyclization . In contrast, 3-(6-Chloropyridazin-3-YL)propanal’s chlorine atom facilitates nucleophilic substitution reactions, enabling access to fused bicyclic systems (e.g., cinnolines) under milder conditions .
  • 3-Aroylpyridazine-4,6-dicarboxylic acids: These derivatives exhibit higher polarity due to carboxylic acid groups, limiting their solubility in non-polar solvents. The propanal group in this compound enhances its versatility in forming Schiff bases or undergoing aldol reactions .

Atmospheric Behavior

Propanal derivatives exhibit varying atmospheric lifetimes. For instance:

  • Propanal (unsubstituted) : Shows rapid atmospheric degradation (seconds to minutes) with high variability due to local emissions (e.g., lab exhaust) .
  • This compound : The chlorine atom and pyridazine ring likely increase its persistence in the environment, though direct atmospheric data are unavailable. Its stability may necessitate specialized disposal protocols compared to simpler aldehydes like acetone, which degrades faster .

Key Research Findings

  • Electronic Effects: The chlorine atom increases the pyridazine ring’s electron deficiency, accelerating reactions with nucleophiles like amines or hydrazines compared to non-chlorinated analogs .
  • Thermal Stability: Differential scanning calorimetry (DSC) studies indicate that this compound decomposes at 220°C, whereas arylhydrazonopropanals degrade at 180–190°C, suggesting enhanced stability due to halogenation .
  • Environmental Impact : While propanal itself is short-lived, the chlorinated derivative’s persistence raises concerns about bioaccumulation, warranting further ecotoxicological studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.